molecular formula C22H21BrN2O4 B288756 3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one

3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one

Cat. No.: B288756
M. Wt: 457.3 g/mol
InChI Key: UJXZXNOXVQRHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a chromen-2-one core, substituted with bromine, methoxy, and a piperazinyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one typically involves multiple steps. One common method includes the reaction of 6-bromo-8-methoxy-2H-chromen-2-one with 4-benzyl-1-piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbonyl group can be hydrolyzed to form corresponding acids or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperazinyl group may play a crucial role in binding to these targets, while the chromen-2-one core could be involved in the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-phenylpiperazin-1-yl)-1,2-benzothiazole: Similar structure with a benzothiazole core.

    6-bromo-8-methoxy-2H-chromen-2-one: Lacks the piperazinyl carbonyl group.

    4-benzyl-1-piperazine: Contains the piperazine moiety but lacks the chromen-2-one core.

Uniqueness

3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one is unique due to its combination of a chromen-2-one core with a piperazinyl carbonyl group and bromine substitution. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C22H21BrN2O4

Molecular Weight

457.3 g/mol

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one

InChI

InChI=1S/C22H21BrN2O4/c1-28-19-13-17(23)11-16-12-18(22(27)29-20(16)19)21(26)25-9-7-24(8-10-25)14-15-5-3-2-4-6-15/h2-6,11-13H,7-10,14H2,1H3

InChI Key

UJXZXNOXVQRHOU-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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